molecular formula C10H15NO2S B1501416 METHYL 4-TERT-BUTYL-2-METHYLTHIAZOLE-5-CARBOXYLATE CAS No. 1072944-46-7

METHYL 4-TERT-BUTYL-2-METHYLTHIAZOLE-5-CARBOXYLATE

Cat. No.: B1501416
CAS No.: 1072944-46-7
M. Wt: 213.3 g/mol
InChI Key: RUEUMJDNWGEPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate (CAS: 1072944-46-7) is a substituted thiazole derivative featuring a methyl ester group at position 5, a tert-butyl group at position 4, and a methyl group at position 2 of the heterocyclic ring. Thiazoles are aromatic five-membered rings containing one sulfur and one nitrogen atom, widely studied for their roles in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

methyl 4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-6-11-8(10(2,3)4)7(14-6)9(12)13-5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEUMJDNWGEPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674785
Record name Methyl 4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-46-7
Record name Methyl 4-(1,1-dimethylethyl)-2-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Thiazole-5-Carbaldehyde Intermediate

A notable method involves the synthesis of 4-methyl-thiazole-5-carbaldehyde intermediates, which can be further functionalized to yield the target ester compound. The process includes:

  • Starting from appropriate thiazole precursors, such as 4-methylthiazole derivatives
  • Formylation at the 5-position using reagents like pyridinium chlorochromate or other oxidants
  • Subsequent oxidation and esterification to introduce the methyl carboxylate group

This approach is documented in patent literature (CA2483482A1), which details the preparation of thiazole-5-carbaldehyde intermediates as a key step toward substituted thiazole esters.

Esterification Techniques

Following the formation of the carboxylic acid or aldehyde intermediate at the 5-position, methyl esterification is typically achieved by:

  • Treatment with methanol in acidic conditions (e.g., sulfuric acid catalysis)
  • Use of methylating agents such as diazomethane or methyl iodide under basic conditions
  • Catalytic esterification under reflux to ensure complete conversion

These methods ensure the formation of the methyl ester functional group with good yield and purity.

Introduction of the tert-Butyl Group

The tert-butyl substituent at the 4-position can be introduced via:

  • Alkylation of the thiazole ring using tert-butyl halides under basic conditions
  • Friedel-Crafts alkylation employing tert-butyl alcohol and Lewis acids such as aluminum trichloride
  • Use of tert-butylated precursors in the initial heterocycle formation step to ensure substitution specificity

These methods are chosen based on the stability of the thiazole ring and the desired substitution pattern.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description Outcome
1 4-methylthiazole + Formylation reagent (e.g., pyridinium chlorochromate) Formylation at 5-position 4-methylthiazole-5-carbaldehyde intermediate
2 Oxidation (e.g., Jones reagent) Oxidation of aldehyde to carboxylic acid 4-methylthiazole-5-carboxylic acid
3 Methanol + Acid catalyst (H2SO4) Esterification to methyl ester Methyl 4-methylthiazole-5-carboxylate
4 tert-Butyl halide + Base (e.g., NaH) Alkylation at 4-position Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate

This sequence exemplifies the stepwise construction of the target molecule, emphasizing the importance of intermediate isolation and purification for high overall yield.

Analytical and Research Findings

  • Purity and Yield: High-performance liquid chromatography (HPLC) is employed to monitor the purity of intermediates and final product, with yields typically ranging from 60% to 85% per step depending on reaction conditions.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the substitution pattern and molecular weight (213.30 g/mol) consistent with this compound.
  • Reaction Optimization: Studies indicate that controlling temperature and reagent stoichiometry during formylation and alkylation steps is critical to minimize side reactions and maximize regioselectivity.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Purpose Advantages Challenges
Formylation Pyridinium chlorochromate, DCM Introduce aldehyde at C-5 High regioselectivity Requires careful handling
Oxidation Jones reagent, sulfuric acid Convert aldehyde to acid Efficient oxidation Potential over-oxidation
Esterification Methanol, H2SO4 catalyst Form methyl ester Simple conditions Acid-sensitive groups
Alkylation tert-Butyl halide, NaH/base Introduce tert-butyl at C-4 Direct substitution Steric hindrance possible

Chemical Reactions Analysis

Types of Reactions

METHYL 4-TERT-BUTYL-2-METHYLTHIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate serves as a building block in the synthesis of more complex thiazole derivatives. Its structural properties allow for versatile modifications that are essential in developing new compounds with desired characteristics.

Biology

Research has indicated potential biological activities , particularly:

  • Antimicrobial Properties : The compound is being studied for its effectiveness against various pathogens.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through interactions with specific molecular targets, such as enzymes involved in cell division.

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate . Its unique structure allows for the development of novel drugs targeting various diseases, including cancer and infectious diseases.

Industry

This compound finds applications in:

  • Material Development : It is utilized in creating new materials with specific properties.
  • Flavoring Agents : The compound's properties make it suitable for use in food flavoring.

Anticancer Activity

Recent studies have demonstrated that this compound can induce multipolar mitotic spindles in cancer cells, leading to cell death. This effect is attributed to its interaction with HSET (KIFC1), a protein critical for centrosome clustering during mitosis. In vitro assays showed significant inhibition of HSET activity at micromolar concentrations, indicating its potential as a lead compound for anticancer drug development .

Antimicrobial Research

Another area of investigation involves assessing the antimicrobial efficacy of this compound against various bacterial strains. Preliminary results suggest that it exhibits significant inhibitory effects on growth, warranting further exploration into its mechanisms of action and potential therapeutic uses .

Mechanism of Action

The mechanism of action of METHYL 4-TERT-BUTYL-2-METHYLTHIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features:

  • Thiazole Core : Common to all compared compounds, providing aromaticity and heteroatom reactivity.
  • Substituent Variations : Differences in ester groups, alkyl/aryl substituents, and additional functional groups (e.g., amides, pyridines) significantly alter physicochemical properties and applications.

Data Table: Comparison of this compound with Analogues

Compound Name & CAS Number Substituents/Functional Groups Key Features Synthesis Method (Yield) Potential Applications
This compound
(1072944-46-7)
4-tert-butyl, 2-methyl, 5-methyl ester High lipophilicity (tert-butyl), moderate steric hindrance, methyl ester Not explicitly reported; likely esterification Intermediate for bioactive molecules or ligands
Ethyl 2-[2'-(4-t-butyloxycarbonylaminobutyryl)aminothiazole-4'-carboxamido]thiazole-5-carboxylate
(Compound 9)
5-ethyl ester, amide-linked side chains Bithiazole system with amide bonds; polar functional groups DCC/HOBt coupling in DCM-DMF (96% yield) DNA minor groove binding analogs
Methyl thiazole-5-carboxylate
(14527-44-7)
5-methyl ester; no additional substituents Simplest thiazole ester; high reactivity due to unsubstituted ring Standard esterification (exact method not cited) Precursor for functionalized thiazoles
Methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylate
(1150164-37-6)
Pyrazole core, 5-tert-butyl, 6-chloropyridinyl Dual heterocyclic system (pyrazole + pyridine); halogen enhances reactivity Not reported Agrochemicals or metal ligands

Critical Comparisons

Steric and Electronic Effects

  • The tert-butyl group in this compound increases steric hindrance and lipophilicity compared to Methyl thiazole-5-carboxylate, which lacks bulky substituents . This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
  • In contrast, the ethyl ester in Compound 9 offers slightly higher hydrophobicity but lower reactivity compared to methyl esters.

Biological Activity

Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C₁₀H₁₅N₁O₂S) features a thiazole ring substituted with a tert-butyl group and a carboxylate moiety. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological activity and solubility properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate various biochemical pathways by binding to enzymes or receptors, affecting their activity. The thiazole ring is known to interact with nucleophilic or electrophilic sites on proteins, which can lead to downstream effects in cellular pathways.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Thiazoles are also recognized for their anticancer potential. For instance, compounds with similar structural features have demonstrated cytotoxic activity against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression . Specific studies have highlighted the importance of substituents on the thiazole ring in enhancing anticancer activity. For example, the presence of electron-donating groups at certain positions has been correlated with increased efficacy against cancer cells .

Case Studies and Research Findings

  • Antitumor Activity : A study investigating various thiazole derivatives found that certain compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents . The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance antitumor efficacy.
  • Mechanistic Insights : Research into the mechanistic pathways revealed that this compound may inhibit specific mitotic kinesins involved in cancer cell proliferation, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells . High-throughput screening identified this compound as a potent inhibitor of HSET (KIFC1), a protein critical for proper mitotic spindle formation.
  • Antimicrobial Studies : In vitro studies have shown that thiazole derivatives can exhibit broad-spectrum antimicrobial activity. For instance, structural modifications have led to enhanced potency against resistant bacterial strains .

Summary of Biological Activities

Activity Type Description Evidence
AntimicrobialInhibition of bacterial growthSimilar compounds show efficacy against various strains
AnticancerInduction of apoptosis in cancer cellsSignificant cytotoxicity observed in multiple studies
MechanisticInhibition of mitotic kinesinsPotent inhibition of HSET leading to multipolarity in cancer cells

Q & A

Q. What are the established synthetic routes for methyl 4-tert-butyl-2-methylthiazole-5-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves Hantzsch thiazole formation or cyclocondensation of thioureas with α-haloketones. For example, tert-butyl groups can be introduced via tert-butyl halides or Boc-protected intermediates under basic conditions. The ester group is often introduced via methyl esterification of the corresponding carboxylic acid using methanol and acid catalysis.
  • Characterization : Intermediates are confirmed via IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for esters), ¹H NMR (tert-butyl singlet at ~1.3 ppm, methyl ester at ~3.8 ppm), and mass spectrometry (molecular ion peak matching MW 241.3 g/mol). Elemental analysis ensures purity (>98%) .

Q. How can researchers optimize reaction yields for introducing the tert-butyl group to the thiazole ring?

  • Methodological Answer : Use sterically hindered bases (e.g., DBU) to minimize side reactions. Solvent choice (e.g., DMF or THF) impacts solubility of tert-butyl precursors. Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) ensures completion. Yields >80% are achievable at 60°C for 12 hours .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing positional isomers of methyl-substituted thiazoles, and how are they resolved?

  • Methodological Answer : NOESY NMR or X-ray crystallography can differentiate isomers. For example, the tert-butyl group at position 4 creates distinct NOE correlations with adjacent protons. Computational modeling (DFT) predicts chemical shifts and validates experimental data. Discrepancies in literature NMR data (e.g., δ 2.5–2.7 ppm for C2-methyl) require cross-validation with synthetic standards .

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group impedes Buchwald-Hartwig amination or Suzuki-Miyaura coupling at C4 due to steric hindrance. Alternative strategies include using Pd-XPhos catalysts for C5 functionalization. Kinetic studies show a 40% reduction in reaction rate compared to unsubstituted thiazoles .

Q. What contradictions exist in reported solubility data for this compound, and how should researchers address them?

  • Methodological Answer : Solubility in DMSO ranges from 25–50 mg/mL across studies due to crystallinity variations. Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Recrystallization from ethanol/water (1:1) improves reproducibility. Conflicting HPLC purity reports (>95% vs. 90%) highlight the need for standardized gradient methods (C18 column, 0.1% TFA in water/acetonitrile) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-TERT-BUTYL-2-METHYLTHIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-TERT-BUTYL-2-METHYLTHIAZOLE-5-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.